molecular formula C9H14O B062302 3-(Prop-2-en-1-yl)-7-oxabicyclo[4.1.0]heptane CAS No. 168471-63-4

3-(Prop-2-en-1-yl)-7-oxabicyclo[4.1.0]heptane

Cat. No. B062302
M. Wt: 138.21 g/mol
InChI Key: YAFVAUVQNGYKJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Prop-2-en-1-yl)-7-oxabicyclo[4.1.0]heptane, also known as tropone, is a bicyclic organic compound with a seven-membered ring and a double bond. It is a highly reactive compound that has been used in various chemical reactions and as a starting material for the synthesis of other compounds.

Mechanism Of Action

Tropone is a highly reactive compound that can undergo various chemical reactions such as nucleophilic addition, electrophilic addition, and cycloadditions. Its mechanism of action depends on the type of reaction it undergoes and the nature of the reactant. For example, in the Diels-Alder reaction, 3-(Prop-2-en-1-yl)-7-oxabicyclo[4.1.0]heptane acts as a dienophile and reacts with a diene to form a cyclohexene ring. In the Michael reaction, 3-(Prop-2-en-1-yl)-7-oxabicyclo[4.1.0]heptane acts as an acceptor of a nucleophile and forms a C-C bond.

Biochemical And Physiological Effects

Tropone and its derivatives have shown promising results in the field of medicinal chemistry. They have been found to exhibit anti-cancer and anti-inflammatory activities by inhibiting the activity of certain enzymes and pathways. Tropone has also been found to exhibit antibacterial and antifungal activities by disrupting the cell membrane and inhibiting the growth of microorganisms.

Advantages And Limitations For Lab Experiments

Tropone is a highly reactive compound that can be used in various chemical reactions. Its synthesis method is relatively simple and can be carried out using readily available reagents. However, 3-(Prop-2-en-1-yl)-7-oxabicyclo[4.1.0]heptane is a highly unstable compound that can undergo spontaneous polymerization and oxidation. It is also highly reactive towards air and moisture, which can affect its reactivity and yield.

Future Directions

There are several future directions for the research on 3-(Prop-2-en-1-yl)-7-oxabicyclo[4.1.0]heptane and its derivatives. One of the directions is the development of new synthetic methods for the synthesis of 3-(Prop-2-en-1-yl)-7-oxabicyclo[4.1.0]heptane derivatives with improved reactivity and stability. Another direction is the investigation of the biological activities of 3-(Prop-2-en-1-yl)-7-oxabicyclo[4.1.0]heptane and its derivatives in different disease models. Furthermore, the development of new drug delivery systems for 3-(Prop-2-en-1-yl)-7-oxabicyclo[4.1.0]heptane and its derivatives can enhance their therapeutic potential and reduce their toxicity.

Synthesis Methods

Tropone can be synthesized by the dehydration of cycloheptatriene using a strong acid catalyst such as sulfuric acid or phosphoric acid. The reaction proceeds through the formation of a carbocation intermediate, which undergoes rearrangement to form the seven-membered ring of 3-(Prop-2-en-1-yl)-7-oxabicyclo[4.1.0]heptane. The yield of the reaction can be improved by using azeotropic distillation or by adding a dehydrating agent such as phosphorus pentoxide.

Scientific Research Applications

Tropone has been used in various chemical reactions such as Diels-Alder reactions, Michael reactions, and cycloadditions. It has also been used as a starting material for the synthesis of other compounds such as tropolones, tropolone derivatives, and alkaloids. Tropone and its derivatives have shown promising results in the field of medicinal chemistry, particularly in the development of anti-cancer and anti-inflammatory agents.

properties

CAS RN

168471-63-4

Product Name

3-(Prop-2-en-1-yl)-7-oxabicyclo[4.1.0]heptane

Molecular Formula

C9H14O

Molecular Weight

138.21 g/mol

IUPAC Name

3-prop-2-enyl-7-oxabicyclo[4.1.0]heptane

InChI

InChI=1S/C9H14O/c1-2-3-7-4-5-8-9(6-7)10-8/h2,7-9H,1,3-6H2

InChI Key

YAFVAUVQNGYKJV-UHFFFAOYSA-N

SMILES

C=CCC1CCC2C(C1)O2

Canonical SMILES

C=CCC1CCC2C(C1)O2

synonyms

7-Oxabicyclo[4.1.0]heptane, 3-(2-propenyl)- (9CI)

Origin of Product

United States

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